molecular formula C19H23N3OS B7108131 N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide

Cat. No.: B7108131
M. Wt: 341.5 g/mol
InChI Key: HFWWBJUPMNZMGQ-UHFFFAOYSA-N
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Description

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-15(13-20)14-24-17-8-3-2-7-16(17)21-18(23)22-12-6-11-19(22)9-4-5-10-19/h2-3,6-8,11,15H,4-5,9-10,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWWBJUPMNZMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1NC(=O)N2CC=CC23CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4One common method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit viral proteases by binding to the active site and preventing the enzyme from processing viral proteins . This inhibition can disrupt the viral replication cycle and reduce the spread of the virus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-cyanopropylsulfanyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry highlight its significance.

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